Home > Products > Screening Compounds P3248 > Agatolimod sodium
Agatolimod sodium -

Agatolimod sodium

Catalog Number: EVT-14042290
CAS Number:
Molecular Formula: C236H280N70Na23O133P23S23
Molecular Weight: 8204 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Agatolimod Sodium is the tricosasodium salt of a synthetic 24-mer oligonucleotide containing 3 CpG motifs with potential antineoplastic and immunostimulatory activity. Agatolimod selectively targets Toll-like receptor 9 (TLR9), thereby activating dendritic and B cells and stimulating cytotoxic T cell and antibody responses against tumor cells bearing tumor antigens.
Synthesis Analysis

The synthesis of Agatolimod sodium involves several key methodologies commonly used in the production of oligonucleotides. These methods include:

  • Solid-phase synthesis: This technique allows for the sequential addition of nucleotides to a growing chain, facilitating the formation of the desired oligodeoxynucleotide structure.
  • Chemical modifications: Various modifications can be introduced during synthesis to enhance stability and bioactivity. For instance, phosphorothioate linkages may be utilized to improve resistance to nuclease degradation .

The technical details of the synthesis process typically involve the use of automated synthesizers that ensure high purity and yield of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to confirm the identity and purity of Agatolimod sodium post-synthesis .

Molecular Structure Analysis

Agatolimod sodium has a specific molecular structure characterized by its sequence of nucleotides that includes cytosine and guanine bases arranged in a manner that optimally activates TLR9. The molecular formula can be represented as C20H28N12O15P5SC_{20}H_{28}N_{12}O_{15}P_5S with a molecular weight of approximately 555.58 g/mol.

The structural representation indicates multiple phosphate groups that contribute to its negative charge, enhancing solubility in aqueous environments. The presence of phosphorothioate modifications further stabilizes the molecule against enzymatic degradation, which is crucial for its therapeutic efficacy .

Chemical Reactions Analysis

Agatolimod sodium participates in several chemical reactions primarily related to its interaction with TLR9. Upon binding to TLR9, it initiates a cascade of intracellular signaling pathways that lead to the activation of immune responses. Key reactions include:

  • Activation of MyD88-dependent pathways: This leads to the recruitment of various signaling proteins and ultimately results in the production of pro-inflammatory cytokines.
  • Induction of interferon production: The engagement with TLR9 promotes the secretion of type I interferons, which play a critical role in antiviral defenses and modulating adaptive immunity .

These reactions are essential for understanding how Agatolimod sodium can enhance immune responses against tumors or infections.

Mechanism of Action

The mechanism by which Agatolimod sodium exerts its effects begins with its binding to TLR9, located in endosomal compartments of immune cells such as plasmacytoid dendritic cells. This interaction triggers:

  1. Dimerization of TLR9: Leading to the recruitment of adaptor proteins like MyD88.
  2. Activation of downstream signaling pathways: Resulting in the transcriptional activation of genes responsible for producing cytokines and chemokines.
  3. Enhancement of antigen presentation: By upregulating major histocompatibility complex molecules on antigen-presenting cells, thereby promoting T-cell activation .

This mechanism is particularly relevant in the context of cancer immunotherapy, where enhancing T-cell responses can lead to improved tumor control.

Physical and Chemical Properties Analysis

Agatolimod sodium exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: The phosphorothioate modifications contribute to increased stability against nucleases.
  • pH Sensitivity: It maintains stability across a physiological pH range but may degrade under highly acidic or basic conditions.

These properties are critical for its formulation in pharmaceutical applications, ensuring efficacy when administered as part of therapeutic regimens .

Applications

Agatolimod sodium has several significant applications within scientific research and clinical settings:

  • Vaccine adjuvant: It enhances immune responses when used alongside vaccines, particularly those targeting infectious diseases or cancer.
  • Anticancer therapy: Its ability to stimulate immune responses makes it a candidate for use in combination therapies aimed at improving outcomes in cancer treatment.
  • Research tool: Utilized in studies investigating TLR9 signaling pathways and their implications in various diseases, including autoimmune disorders and infections .
Mechanistic Pharmacology of Agatolimod Sodium in Immune Modulation

TLR9-Mediated Signaling Pathways and Downstream Cytokine Cascades

Agatolimod sodium (CpG 7909, PF-3512676) is a synthetic 24-mer oligodeoxynucleotide (ODN) classically defined as a B-class CpG ODN due to its phosphorothioate backbone and multiple CpG motifs flanked by palindromic sequences. Its immunostimulatory activity is fundamentally mediated through agonistic engagement of Toll-like receptor 9 (TLR9), a pattern recognition receptor predominantly localized within endosomal compartments of human B lymphocytes and plasmacytoid dendritic cells (pDCs) [5] [9]. TLR9 activation initiates a well-characterized signaling cascade dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. MyD88 recruits interleukin-1 receptor-associated kinases (IRAK1, IRAK4), leading to phosphorylation and activation of tumor necrosis factor receptor-associated factor 6 (TRAF6). This cascade culminates in the nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activation of interferon regulatory factor 7 (IRF7) [3] [5].

The downstream transcriptional events drive a robust pro-inflammatory cytokine and chemokine response. Notably, pDCs respond with massive production of type I interferons (IFN-α and IFN-β), pivotal for linking innate and adaptive immunity. Concurrently, both pDCs and B cells secrete interleukin-6 (IL-6), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α) [5] [9]. This cytokine milieu potently skews the immune environment towards a Th1-polarized response, characterized by elevated IFN-γ production and cytotoxic T lymphocyte (CTL) activation. The phosphorothioate backbone of Agatolimod significantly enhances its stability against nuclease degradation, prolonging its bioavailability and sustained TLR9 activation compared to natural phosphodiester ODNs [7] [9].

Table 1: Key Downstream Cytokine/Chemokine Outputs Following TLR9 Activation by Agatolimod Sodium

Cytokine/ChemokinePrimary Cellular SourceMajor Immunological Effects
IFN-α/IFN-βPlasmacytoid DCs (pDCs)Maturation of DCs, NK cell activation, Th1 polarization, Antiviral state
IL-12pDCs, B cells, MacrophagesDrives Th1 differentiation, Enhances NK/CTL cytotoxicity, IFN-γ production
TNF-αpDCs, B cells, MacrophagesEndothelial activation, Leukocyte recruitment, Direct anti-tumor effects
CXCL10 (IP-10)Multiple APCsChemoattraction of Th1 cells, NK cells, and activated T cells
IL-6B cells, Macrophages, pDCsB cell proliferation/differentiation, Acute phase response

CpG Oligodeoxynucleotide Structural Determinants for B-Cell and Plasmacytoid Dendritic Cell Activation

The immunostimulatory potency of Agatolimod sodium is intrinsically linked to specific structural features optimized for maximal activation of human B cells and pDCs. Its defining characteristics include:

  • CpG Motif: The central unmethylated cytosine-guanine (CpG) dinucleotide sequence is the essential ligand recognized by TLR9. The specific sequence context significantly influences receptor affinity and immune activation. Agatolimod incorporates the optimal human motif TCGTT repeated within its 24-base sequence (5'-TCGTCGTTTTGTCGTTTTGTCGTT-3') [7] [9].
  • Phosphorothioate Backbone: Substitution of a non-bridging oxygen atom with sulfur in the phosphate backbone (phosphorothioate modification) confers critical resistance to degradation by ubiquitous nucleases present in serum and tissues. This modification dramatically increases the oligonucleotide's half-life in vivo, allowing sustained receptor engagement. Furthermore, the phosphorothioate backbone enhances cellular uptake, potentially through interaction with cell surface receptors or charge-mediated endocytosis, although it may slightly reduce TLR9 binding affinity compared to a native phosphodiester backbone [5] [9].
  • Sequence Length and Multiplicity: The 24-mer length provides optimal stability and spatial presentation of the motifs. The presence of multiple CpG motifs (three TCGTT sequences) enables multivalent engagement of TLR9 molecules, promoting receptor clustering and amplifying downstream signaling cascades. The flanking sequences also contribute to stability and may influence secondary structure [5] [9].
  • B-Class Specificity: Agatolimod exemplifies a Class B (K-type) CpG ODN. This class is characterized by a phosphorothioate backbone and multiple CpG motifs without a poly-G sequence. Class B CpG ODNs are potent activators of human B cell proliferation, differentiation (including IgM secretion), and upregulation of co-stimulatory molecules (CD40, CD80, CD86) and MHC class II. They induce moderate IFN-α production from pDCs compared to Class A CpG ODNs (which have a mixed backbone and a potent IFN-inducing palindromic structure), but they trigger stronger NF-κB-mediated pro-inflammatory cytokine release (IL-6, IL-12, TNF-α) from both pDCs and B cells [5] [9].

Table 2: Structural Determinants of Agatolimod Sodium and Their Functional Impact

Structural FeatureFunctional ConsequenceTarget Cell Primary Effect
Unmethylated CpG Dinucleotide (Optimal Motif: TCGTT)Essential TLR9 agonist activity; Sequence defines species specificity and binding affinityDirect activation of TLR9 signaling in B cells and pDCs
Phosphorothioate BackboneNuclease resistance → Prolonged half-life; Enhanced cellular uptake; Some non-TLR9 effectsSustained signaling; Increased potency in vivo; Possible uptake by non-immune cells
Multiple CpG Motifs (3x)Multivalent TLR9 engagement → Strong receptor clustering and signaling amplificationRobust NF-κB/IRF7 activation; High cytokine/chemokine production; Strong B cell proliferation
24-mer LengthOptimal stability; Sufficient space for motif presentation and backbone interactionsBalance between stability, uptake efficiency, and receptor activation
B-Class StructurePhosphorothioate backbone + multiple CpG motifs, no poly-G tailStrong B cell activation & maturation + Moderate pDC IFN-α + Strong pDC/B cell cytokine release

Synergistic Interactions Between Agatolimod and Monoclonal Antibody Therapies in Antibody-Dependent Cellular Cytotoxicity (ADCC)

A critical facet of Agatolimod's therapeutic potential lies in its ability to significantly enhance the efficacy of tumor-targeting monoclonal antibodies (mAbs) by augmenting Antibody-Dependent Cellular Cytotoxicity (ADCC). This synergy operates through multiple mechanisms centered on the activation and recruitment of innate immune effectors, primarily Natural Killer (NK) cells:

  • NK Cell Activation and Cytotoxicity Enhancement: TLR9 signaling in pDCs and potentially directly/indirectly in NK cells themselves leads to robust production of IL-12 and type I interferons (IFNs). These cytokines are potent activators of NK cells, upregulating their expression of activation receptors (e.g., NKG2D, DNAM-1) and cytotoxic machinery (perforin, granzymes). More critically, they dramatically increase the expression of CD16 (FcγRIIIa), the low-affinity receptor for the Fc portion of IgG antibodies, on NK cells [7] [8] [9]. Elevated CD16 expression substantially increases the avidity of NK cells for antibody-opsonized tumor cells, leading to enhanced conjugate formation, degranulation, and tumor cell lysis. Agatolimod also promotes NK cell proliferation and survival within the tumor microenvironment.
  • Monocyte/Macrophage Recruitment and Activation: The cytokine milieu induced by Agatolimod (TNF-α, IL-6, chemokines like MCP-1) promotes the recruitment of monocytes from the circulation into tumor sites. Agatolimod-stimulated cytokines (e.g., IFN-γ) and potentially direct TLR9 signaling (in mice) or indirect activation via cytokines can enhance the differentiation and activation of macrophages towards an M1-like phenotype. These activated macrophages express high levels of Fcγ receptors (FcγRs), enabling them to efficiently engage antibody-coated tumor cells and execute ADCC/phagocytosis (Antibody-Dependent Cellular Phagocytosis - ADCP) [5] [8] [9].
  • Modulation of Target Cell Susceptibility: While less direct, the inflammatory environment generated by Agatolimod, including IFN-γ, can upregulate the expression of death receptors (e.g., Fas, TRAIL-R) on tumor cells, potentially sensitizing them to immune-mediated killing mechanisms beyond direct ADCC [5].
  • Overcoming Rituximab Resistance: Preclinical lymphoma models demonstrated that combining Agatolimod with the anti-CD20 mAb Rituximab overcame resistance observed with Rituximab monotherapy. This effect correlated with significantly increased NK cell-mediated ADCC against lymphoma cells and enhanced macrophage phagocytosis in vitro and in vivo [8] [9]. Clinical phase I data in relapsed Non-Hodgkin Lymphoma patients showed increased NK cell numbers and enhanced ADCC activity in peripheral blood following intravenous infusion of Agatolimod, supporting the biological mechanism for synergy with mAbs like Rituximab [9].

Table 3: Mechanisms of Agatolimod-Mediated Enhancement of Monoclonal Antibody Therapy

Agatolimod EffectImpact on Effector CellsConsequence for mAb Therapy (ADCC/ADCP)
Induction of IL-12, Type I IFNs (IFN-α/β)↑ NK cell CD16 (FcγRIIIa) expression; ↑ NK cell cytotoxicity (perforin/granzymes); ↑ NK cell proliferation/survivalEnhanced binding to mAb-opsonized targets; Increased tumor cell lysis; Larger NK cell pool
Production of Chemokines (e.g., CXCL10, MCP-1)Recruitment of NK cells and monocytes from blood to tumor siteIncreased numbers of effector cells within the tumor microenvironment
Activation of pDCs/Macrophages↑ Macrophage FcγR expression; ↑ Macrophage phagocytic activity; M1 polarizationEnhanced ADCP by macrophages; Enhanced direct tumoricidal activity by macrophages
General Inflammatory Cytokine Milieu (TNF-α, IFN-γ)Potential ↑ death receptor (Fas, TRAIL-R) expression on tumor cells; ↑ overall immune activationSensitization of tumor cells to immune killing; Synergy with direct mAb effects

Role in Antigen-Presenting Cell Maturation and Cross-Priming of T-Cell Responses

Agatolimod sodium acts as a powerful adjuvant by directly triggering the maturation of professional antigen-presenting cells (APCs), particularly dendritic cells (DCs) and B cells, and fostering the critical process of cross-priming for cytotoxic T lymphocyte (CTL) responses.

  • Dendritic Cell Maturation: Upon TLR9 engagement within endosomes, pDCs and conventional DCs undergo a profound maturation process. This is characterized by:
  • Upregulation of Co-stimulatory Molecules: Marked increase in surface expression of CD40, CD80 (B7-1), CD86 (B7-2), and ICOS-L. These molecules provide essential "Signal 2" (co-stimulation) for optimal T cell activation upon interaction with their ligands (CD28, CD40L, ICOS) on T cells [3] [5] [6].
  • Upregulation of MHC and Adhesion Molecules: Increased surface expression of MHC class I and class II molecules enhances antigen presentation capacity. Upregulation of adhesion molecules (e.g., ICAM-1) stabilizes the DC-T cell interaction within the immunological synapse [5] [6].
  • Cytokine Production: Secretion of IL-12, TNF-α, and type I IFNs creates a Th1-polarizing milieu and supports CTL differentiation and activation [3] [5].
  • Migration: Maturation induces a switch in chemokine receptor expression (e.g., downregulation of CCR6, upregulation of CCR7), directing DCs to migrate from peripheral tissues to the T cell zones of draining lymph nodes, where they encounter naive T cells [5] [6].
  • B Cell Activation as APCs: Beyond their antibody-producing role, B cells are potent professional APCs, especially for antigens captured via their B cell receptor (BCR). Agatolimod directly activates B cells through TLR9, leading to:
  • Proliferation and Survival: Expansion of antigen-specific B cell clones.
  • Maturation Phenotype: Upregulation of co-stimulatory molecules (CD80, CD86, CD40) and MHC class II molecules, significantly enhancing their capacity to present both cognate (BCR-bound) and potentially non-cognate antigens to CD4+ T helper cells [8] [10].
  • Cytokine Secretion: Production of IL-6, TNF-α, and IL-10 (context-dependent), shaping the T cell response. Activated B cells within tertiary lymphoid structures (TLS) in tumors have been shown to present tumor antigens and promote Th1 responses [8].
  • Facilitation of Cross-Priming: Cross-priming is the process by which exogenous antigens (e.g., from phagocytosed tumor cells or immune complexes) are presented by APCs on MHC class I molecules to activate CD8+ cytotoxic T lymphocytes (CTLs). This process is crucial for generating immune responses against tumors and viruses that do not directly infect APCs. Agatolimod enhances cross-priming through several mechanisms:
  • DC Maturation: Mature DCs are the most potent cross-presenting APCs. TLR9-induced maturation enhances their ability to process exogenous antigens into the MHC class I pathway [5] [10].
  • Type I IFN Production: Type I IFNs are critical signals for cross-priming. They promote the survival and activation of cross-presenting DC subsets (e.g., CD8α+ DCs in mice), enhance proteasome activity (immunoproteasome formation), and directly stimulate CD8+ T cells [3] [5].
  • Promotion of Antigen Transfer: The inflammatory milieu and activated state of APCs may facilitate the transfer of antigens from non-professional APCs (e.g., dying tumor cells) to professional APCs capable of cross-presentation [5] [10].
  • Impact on T Cell Responses: The combined effect of enhanced APC maturation and cross-priming is the generation of robust, antigen-specific T cell responses:
  • CD4+ T Helper 1 (Th1) Polarization: IL-12 from matured DCs and pDCs drives the differentiation of naive CD4+ T cells into IFN-γ-producing Th1 cells, which support CTL responses and macrophage activation [3] [5] [6].
  • Activation and Expansion of CD8+ Cytotoxic T Lymphocytes (CTLs): Cross-presented tumor or viral antigens on MHC class I, combined with co-stimulation and Th1-derived cytokines (IL-2, IFN-γ), lead to the activation, clonal expansion, and differentiation of naive CD8+ T cells into effector CTLs capable of directly lysing antigen-bearing target cells [5] [6]. This process underpins the induction of durable anti-tumor immunity. Evidence suggests Agatolimod-stimulated APCs within tumor environments can re-activate tumor-infiltrating lymphocytes (TILs) [8].

Table 4: Agatolimod Effects on Antigen-Presenting Cells and T Cell Priming

Target APCAgatolimod-Induced ChangesConsequence for T Cell Response
Plasmacytoid DCs (pDCs)Maturation (↑ MHCII, ↑ CD80/86, ↑ CD40); Massive IFN-α/β production; IL-12 productionTh1 polarization; CTL activation/survival; Enhanced cross-priming by other DCs; NK cell activation
Conventional DCs (cDCs)Maturation (↑ MHC I/II, ↑ CD80/86, ↑ CD40); IL-12 production; Migration to lymph nodesDirect priming of naive CD4+ and CD8+ T cells; Efficient cross-priming of CD8+ T cells (CTLs); Th1 polarization
B CellsProliferation; Maturation (↑ MHC II, ↑ CD80/86, ↑ CD40); Cytokine production (IL-6, TNF-α)Efficient presentation of BCR-captured antigen to CD4+ T cells; Support for Th1/CTL responses; Antibody production
MacrophagesActivation (↑ Phagocytosis, ↑ FcγR, ↑ Cytokines - context dependent)Antigen uptake; Presentation to T cells; ADCP; Inflammatory cytokine production
Overall Immune MicroenvironmentType I IFNs, IL-12, TNF-α, Chemokines; APC recruitment/maturationTh1/CTL-skewed adaptive response; Enhanced tumor antigen-specific T cell activation and effector function

Properties

Product Name

Agatolimod sodium

IUPAC Name

tricosasodium;1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C236H280N70Na23O133P23S23

Molecular Weight

8204 g/mol

InChI

InChI=1S/C236H303N70O133P23S23.23Na/c1-91-47-287(223(333)269-193(91)309)157-23-105(308)130(394-157)62-370-440(347,463)418-107-25-158(283-19-15-153(237)253-219(283)329)395-131(107)63-372-457(364,480)434-123-41-175(301-85-247-181-187(301)257-213(241)263-207(181)323)412-148(123)80-388-452(359,475)429-118-36-170(296-56-100(10)202(318)278-232(296)342)400-136(118)68-376-442(349,465)419-109-27-160(285-21-17-155(239)255-221(285)331)397-133(109)65-374-459(366,482)436-125-43-177(303-87-249-183-189(303)259-215(243)265-209(183)325)413-149(125)81-389-455(362,478)432-121-39-173(299-59-103(13)205(321)281-235(299)345)407-143(121)75-383-447(354,470)424-114-32-166(292-52-96(6)198(314)274-228(292)338)403-139(114)71-379-445(352,468)422-113-31-165(291-51-95(5)197(313)273-227(291)337)406-142(113)74-382-450(357,473)427-117-35-169(295-55-99(9)201(317)277-231(295)341)410-146(117)78-386-462(369,485)439-128-46-180(306-90-252-186-192(306)262-218(246)268-212(186)328)416-152(128)84-392-454(361,477)431-120-38-172(298-58-102(12)204(320)280-234(298)344)402-138(120)70-378-444(351,467)421-110-28-161(286-22-18-156(240)256-222(286)332)398-134(110)66-375-460(367,483)437-126-44-178(304-88-250-184-190(304)260-216(244)266-210(184)326)414-150(126)82-390-456(363,479)433-122-40-174(300-60-104(14)206(322)282-236(300)346)408-144(122)76-384-448(355,471)425-115-33-167(293-53-97(7)199(315)275-229(293)339)404-140(115)72-380-446(353,469)423-112-30-164(290-50-94(4)196(312)272-226(290)336)405-141(112)73-381-449(356,472)426-116-34-168(294-54-98(8)200(316)276-230(294)340)409-145(116)77-385-461(368,484)438-127-45-179(305-89-251-185-191(305)261-217(245)267-211(185)327)415-151(127)83-391-453(360,476)430-119-37-171(297-57-101(11)203(319)279-233(297)343)401-137(119)69-377-443(350,466)420-108-26-159(284-20-16-154(238)254-220(284)330)396-132(108)64-373-458(365,481)435-124-42-176(302-86-248-182-188(302)258-214(242)264-208(182)324)411-147(124)79-387-451(358,474)428-111-29-163(289-49-93(3)195(311)271-225(289)335)399-135(111)67-371-441(348,464)417-106-24-162(393-129(106)61-307)288-48-92(2)194(310)270-224(288)334;;;;;;;;;;;;;;;;;;;;;;;/h15-22,47-60,85-90,105-152,157-180,307-308H,23-46,61-84H2,1-14H3,(H,347,463)(H,348,464)(H,349,465)(H,350,466)(H,351,467)(H,352,468)(H,353,469)(H,354,470)(H,355,471)(H,356,472)(H,357,473)(H,358,474)(H,359,475)(H,360,476)(H,361,477)(H,362,478)(H,363,479)(H,364,480)(H,365,481)(H,366,482)(H,367,483)(H,368,484)(H,369,485)(H2,237,253,329)(H2,238,254,330)(H2,239,255,331)(H2,240,256,332)(H,269,309,333)(H,270,310,334)(H,271,311,335)(H,272,312,336)(H,273,313,337)(H,274,314,338)(H,275,315,339)(H,276,316,340)(H,277,317,341)(H,278,318,342)(H,279,319,343)(H,280,320,344)(H,281,321,345)(H,282,322,346)(H3,241,257,263,323)(H3,242,258,264,324)(H3,243,259,265,325)(H3,244,260,266,326)(H3,245,261,267,327)(H3,246,262,268,328);;;;;;;;;;;;;;;;;;;;;;;/q;23*+1/p-23/t105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,150+,151+,152+,157+,158+,159+,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,178+,179+,180+,440?,441?,442?,443?,444?,445?,446?,447?,448?,449?,450?,451?,452?,453?,454?,455?,456?,457?,458?,459?,460?,461?,462?;;;;;;;;;;;;;;;;;;;;;;;/m0......................./s1

InChI Key

QUWFSKKBMDKAHK-SBOJBMMISA-A

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OC3CC(OC3COP(=S)([O-])OC4CC(OC4COP(=S)([O-])OC5CC(OC5COP(=S)([O-])OC6CC(OC6COP(=S)([O-])OC7CC(OC7COP(=S)([O-])OC8CC(OC8COP(=S)([O-])OC9CC(OC9COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1CO)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)([O-])O[C@H]3C[C@@H](O[C@@H]3COP(=S)([O-])O[C@H]4C[C@@H](O[C@@H]4COP(=S)([O-])O[C@H]5C[C@@H](O[C@@H]5COP(=S)([O-])O[C@H]6C[C@@H](O[C@@H]6COP(=S)([O-])O[C@H]7C[C@@H](O[C@@H]7COP(=S)([O-])O[C@H]8C[C@@H](O[C@@H]8COP(=S)([O-])O[C@H]9C[C@@H](O[C@@H]9COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1CO)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.